2-Ethyl-4-iodo-6-methylaniline is an organic compound characterized by the presence of an amino group (-NH2) attached to a benzene ring that is further substituted with ethyl, iodo, and methyl groups. Its molecular formula is and it has a molecular weight of approximately 235.1 g/mol. The compound features a unique arrangement of substituents that contributes to its chemical reactivity and potential biological activity. The presence of iodine in the para position relative to the amino group enhances its electrophilic properties, making it valuable in various
The synthesis of 2-Ethyl-4-iodo-6-methylaniline can be achieved through several methods:
2-Ethyl-4-iodo-6-methylaniline has potential applications in various fields:
Several compounds share structural similarities with 2-Ethyl-4-iodo-6-methylaniline. Notable examples include:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 2-Ethyl-6-methylaniline | Ethyl and methyl groups on the aromatic ring | Lacks iodine; primarily used as a building block |
| 4-Iodoaniline | Iodo group at para position without ethyl substitution | Commonly used in dye synthesis |
| 3-Iodoaniline | Iodo group at meta position | Different electrophilic properties |
| 2-Methyl-aniline | Methyl group instead of ethyl | Simpler structure; used in various syntheses |
These compounds exhibit different reactivities and properties due to variations in their substituents, which influence their applications and biological activities. The unique combination of ethyl, methyl, and iodo groups in 2-Ethyl-4-iodo-6-methylaniline distinguishes it from its analogs, potentially enhancing its utility in specialized chemical syntheses.